molecular formula C8H12N4O B15113068 N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15113068
M. Wt: 180.21 g/mol
InChI Key: IMKIJPLYTDOBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the use of “click chemistry,” a popular and efficient method for constructing 1,2,3-triazole rings . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site . This interaction disrupts the enzyme’s function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and carboxamide groups contribute to its stability and potential as a therapeutic agent .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-cyclobutyl-1-methyltriazole-4-carboxamide

InChI

InChI=1S/C8H12N4O/c1-12-5-7(10-11-12)8(13)9-6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,13)

InChI Key

IMKIJPLYTDOBHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CCC2

Origin of Product

United States

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